6-Epi pravastatin, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Epi pravastatin, sodium salt is a secondary isomeric metabolite of pravastatin, a well-known 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitor. Pravastatin is widely used in the management of hypercholesterolemia due to its unique pharmacokinetic characteristics . The major metabolites of pravastatin, including 6-Epi pravastatin, are generated by non-CYP-dependent processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 6-Epi pravastatin can be synthesized through the microbial oxidation of a fermentatively obtained precursor . The process involves the hydrolysis of the lactone group followed by biological hydroxylation with Streptomyces carbophilus to introduce the allylic 6-alcohol group .
Industrial Production Methods: Industrial production of pravastatin sodium, including its isomers like 6-Epi pravastatin, involves large-scale fermentation processes. The purification of pravastatin or its pharmacologically acceptable salts is achieved by treating an aqueous solution comprising pravastatin with a nitrogen-containing base having a pKa value of 12 or higher .
Análisis De Reacciones Químicas
Types of Reactions: 6-Epi pravastatin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Commonly uses reducing agents such as sodium borohydride.
Substitution: Often involves nucleophilic substitution reactions using reagents like sodium hydroxide.
Major Products: The major products formed from these reactions include various hydroxylated and dehydrogenated derivatives of pravastatin .
Aplicaciones Científicas De Investigación
6-Epi pravastatin, sodium salt has a wide range of applications in scientific research:
Biology: Studied for its role in lipid metabolism and its effects on cellular processes.
Mecanismo De Acción
6-Epi pravastatin, sodium salt exerts its effects by inhibiting the enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate, a precursor of cholesterol . This inhibition leads to a decrease in cholesterol synthesis, thereby lowering lipid levels in the body. The molecular targets and pathways involved include the HMG-CoA reductase pathway and various cellular signaling mechanisms .
Comparación Con Compuestos Similares
Pravastatin: The parent compound, widely used as a cholesterol-lowering agent.
3′α-Isopravastatin: Another isomeric metabolite of pravastatin.
3′α,5′β-Dihydroxy-pravastatin: A hydroxylated derivative of pravastatin.
Uniqueness: 6-Epi pravastatin is unique due to its specific isomeric structure, which results in distinct pharmacokinetic and pharmacodynamic properties compared to other pravastatin metabolites .
Propiedades
IUPAC Name |
sodium;3,5-dihydroxy-7-[6-hydroxy-2-methyl-8-(2-methylbutanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O7.Na/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28;/h5-6,9,13-14,16-20,22,24-26H,4,7-8,10-12H2,1-3H3,(H,27,28);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBQYTRBTXKKOG-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)O.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35NaO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.